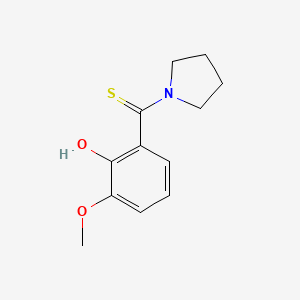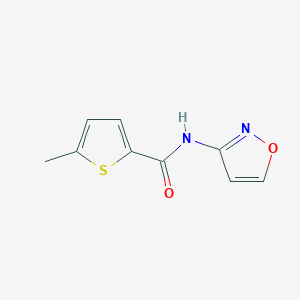![molecular formula C25H26N2OS B4714967 3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE](/img/structure/B4714967.png)
3-(2-PHENYLETHYL)-2-SULFANYLIDENE-2,3,4,6-TETRAHYDRO-1H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE
概要
説明
3-(2-Phenylethyl)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is a complex organic compound known for its unique structural features and potential biological activities. This compound belongs to the class of spiro compounds, which are characterized by a spiro-connected cyclic system. The presence of a sulfanylidene group and a phenylethyl moiety adds to its chemical diversity and potential reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-phenylethyl)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one typically involves multiple steps. One common method starts with the reaction of ethyl 4’-amino-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate with benzoyl isothiocyanate. This reaction produces ethyl 4’-(3-benzoylthioureido)-1’H-spiro[cycloheptane-1,2’-naphthalene]-3’-carboxylate, which then undergoes cyclization in the presence of potassium hydroxide (KOH) to form 2-thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one . Further reactions with various halides in the presence of KOH lead to the formation of 2-sulfanyl-substituted derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic routes described above can be scaled up for industrial applications, provided that the reaction conditions are optimized for larger-scale production.
化学反応の分析
Types of Reactions
3-(2-Phenylethyl)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one can undergo various types of chemical reactions, including:
Oxidation: The sulfanylidene group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The phenylethyl moiety can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
科学的研究の応用
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antibacterial and antitumor activities.
Industry: Possible use in the development of new materials with unique properties.
作用機序
The mechanism of action of 3-(2-phenylethyl)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is not fully understood. it is believed to interact with various molecular targets and pathways, including:
Enzyme Inhibition: Potential to inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects.
DNA Interaction: May interact with DNA, leading to antitumor effects by inhibiting cell proliferation.
類似化合物との比較
Similar Compounds
2-Thioxo-2,3-dihydro-1H-spiro[benzo[h]quinazoline-5,1’-cycloheptane]-4(6H)-one: A structurally similar compound with potential biological activities.
Benzo[h]thiazolo[2,3-b]quinazolines: Another class of compounds with significant biological activities, including antimicrobial and anticancer properties.
Uniqueness
3-(2-Phenylethyl)-2-sulfanylidene-2,3,4,6-tetrahydro-1H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4-one is unique due to its spiro-connected cyclic system and the presence of both a sulfanylidene group and a phenylethyl moiety. These structural features contribute to its diverse reactivity and potential biological activities.
特性
IUPAC Name |
3-(2-phenylethyl)-2-sulfanylidenespiro[1,6-dihydrobenzo[h]quinazoline-5,1'-cyclohexane]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N2OS/c28-23-21-22(26-24(29)27(23)16-13-18-9-3-1-4-10-18)20-12-6-5-11-19(20)17-25(21)14-7-2-8-15-25/h1,3-6,9-12H,2,7-8,13-17H2,(H,26,29) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVIQOYGZVDLPSB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2(CC1)CC3=CC=CC=C3C4=C2C(=O)N(C(=S)N4)CCC5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(4-METHYLPHENYL)-5,6-DIPHENYL-1H-IMIDAZO[1,2-A][1,3]DIAZOL-1-YL]PHENOL](/img/structure/B4714886.png)
![2-(2-furyl)-8,9-dimethyl-7-(4-methyl-2-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B4714893.png)
![2-chloro-N-[3-fluoro-4-(piperidin-1-yl)phenyl]benzamide](/img/structure/B4714901.png)
![methyl (2E)-5-(4-methoxyphenyl)-7-methyl-3-oxo-2-(1H-pyrrol-2-ylmethylidene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B4714912.png)


![methyl 3-chloro-6-[({[2-(3,4-dimethoxyphenyl)ethyl]amino}carbonothioyl)amino]-1-benzothiophene-2-carboxylate](/img/structure/B4714934.png)
![N-[2-(4-methyl-1-piperazinyl)phenyl]-5-nitro-2-furamide](/img/structure/B4714940.png)
![N'-bicyclo[2.2.1]hept-2-ylidene-4-isobutylbenzenesulfonohydrazide](/img/structure/B4714945.png)

![2-(4-tert-butylphenyl)-N'-[1-(2-chlorophenyl)ethylidene]cyclopropanecarbohydrazide](/img/structure/B4714959.png)
![(4Z)-4-[2-(3-phenoxypropoxy)benzylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B4714972.png)
![N-(5-chloro-2-methylphenyl)-2-[(2,6-diethyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-5-yl)sulfanyl]acetamide](/img/structure/B4714979.png)
![1-[(2-chlorophenyl)methyl]-4-(2-ethoxyphenyl)piperazine](/img/structure/B4714981.png)
